4-Cyclobutyloxyazepane
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Overview
Description
4-Cyclobutyloxyazepane is a heterocyclic compound with the molecular formula C₁₀H₁₉NO and a molecular weight of 169.26 g/mol It features a seven-membered azepane ring with a cyclobutyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyloxyazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azepane derivatives with cyclobutyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyloxyazepane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced azepane derivatives
Substitution: Halogenated azepane derivatives
Scientific Research Applications
4-Cyclobutyloxyazepane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclobutyloxyazepane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered nitrogen-containing heterocycle without the cyclobutyloxy substituent.
Cyclobutylamine: Contains a cyclobutyl group attached to an amine group.
Oxazepane: A seven-membered ring containing both oxygen and nitrogen atoms.
Uniqueness
4-Cyclobutyloxyazepane is unique due to the presence of the cyclobutyloxy group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-cyclobutyloxyazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-9(4-1)12-10-5-2-7-11-8-6-10/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRVDDPGOVAREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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